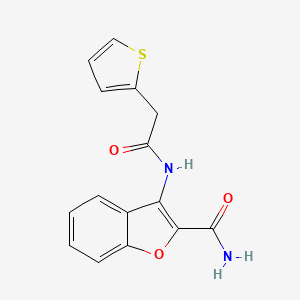
3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide is a complex organic compound that incorporates both thiophene and benzofuran moieties. Thiophene is a sulfur-containing heterocycle, while benzofuran is an oxygen-containing heterocycle. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
Thiophene-based analogs, a key component of this compound, have been reported to exhibit a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to interact with various biological targets, including kinases, and have shown anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and anti-cancer properties .
Mode of Action
It can be inferred from the known properties of thiophene-based compounds that they interact with their targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to inhibit kinases, enzymes that play a crucial role in signal transduction pathways .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene-based compounds, it can be inferred that multiple biochemical pathways could potentially be affected . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, and cancer .
Result of Action
Based on the known properties of thiophene-based compounds, it can be inferred that this compound could potentially exhibit a range of effects at the molecular and cellular level, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and anti-cancer effects .
Preparation Methods
One common method involves the use of palladium-catalyzed C–H arylation reactions to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . This is followed by a transamidation procedure to introduce the acetamido group . Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Chemical Reactions Analysis
3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions, forming more complex structures.
Scientific Research Applications
3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide is unique due to its combination of thiophene and benzofuran moieties. Similar compounds include:
Thiophene derivatives: Such as suprofen, which is used as a nonsteroidal anti-inflammatory drug.
Benzofuran derivatives: Such as amiodarone, an antiarrhythmic medication. These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c16-15(19)14-13(10-5-1-2-6-11(10)20-14)17-12(18)8-9-4-3-7-21-9/h1-7H,8H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHQALXNGMWSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
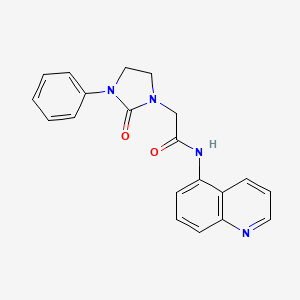
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2983082.png)
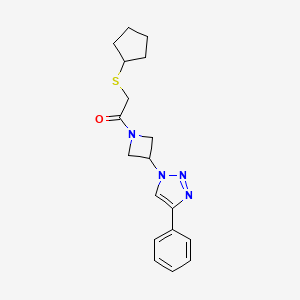
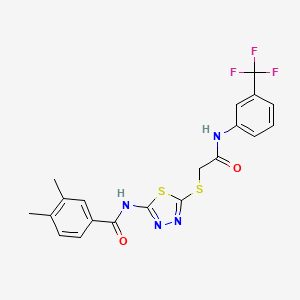
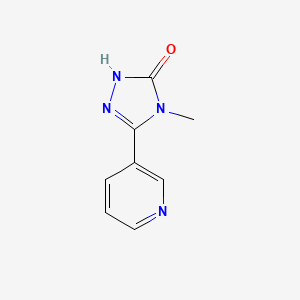
![N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2983086.png)
![3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2983088.png)
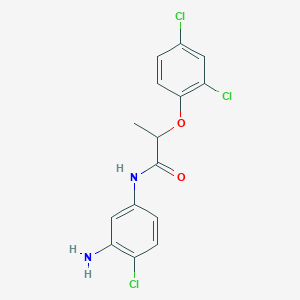
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2983090.png)
![N-(2,5-difluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2983091.png)
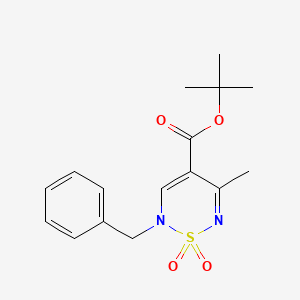
![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2983098.png)
![3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2983099.png)
![ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2983101.png)
